N-(3-bromophenyl)-2-nitroaniline
Overview
Description
N-(3-bromophenyl)-2-nitroaniline is an organic compound that features both bromine and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-nitroaniline typically involves a multi-step process. One common method is the nitration of bromobenzene to introduce the nitro group, followed by the amination of the resulting nitro compound. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and yield . The subsequent amination can be achieved using various amine sources under catalytic conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-nitroaniline undergoes several types of chemical reactions, including:
Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products
Reduction: Formation of (3-Bromophenyl)-(2-aminophenyl)amine.
Substitution: Formation of various substituted phenyl derivatives.
Coupling: Formation of biaryl compounds with diverse functional groups.
Scientific Research Applications
N-(3-bromophenyl)-2-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of both bromine and nitro groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzylamine: Similar structure but lacks the nitro group, leading to different chemical reactivity and applications.
3-Bromophenethylamine: Contains an ethylamine group instead of a nitrophenyl group, resulting in different biological activities.
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine: A triazole derivative with distinct pharmacological properties.
Uniqueness
N-(3-bromophenyl)-2-nitroaniline is unique due to the presence of both bromine and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
Biological Activity
N-(3-bromophenyl)-2-nitroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C13H11BrN2O2
- Molecular Weight : 305.14 g/mol
- CAS Number : 57834994
This compound features a bromine atom at the meta position of the phenyl ring and a nitro group at the ortho position relative to the aniline nitrogen. Such substitutions are crucial for its biological activity.
Synthesis of this compound
The synthesis typically involves nitration and bromination reactions on an aniline precursor. The general synthetic route can be summarized as follows:
- Starting Material : 3-bromophenol.
- Reagents : Nitric acid (for nitration) and sulfuric acid.
- Procedure : The reaction mixture is stirred under controlled temperatures to obtain the desired nitroaniline derivative.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against:
- Staphylococcus aureus
- Escherichia coli
- Mycobacterium tuberculosis
The Minimum Inhibitory Concentration (MIC) values for these pathogens are critical indicators of its efficacy. For instance, a study reported MIC values ranging from 4 to 64 μg/mL against M. tuberculosis H37Rv, with specific derivatives showcasing enhanced activity against resistant strains .
Cytotoxicity Studies
Cytotoxicity assays using various cancer cell lines (e.g., HeLa, MCF-7) have been conducted to evaluate the safety profile of this compound. The results indicate that while some derivatives exhibit moderate cytotoxicity, others maintain a good safety profile, making them suitable candidates for further development in cancer therapy .
Anti-inflammatory Activity
Recent research has explored the anti-inflammatory potential of this compound derivatives. Compounds with similar structures have demonstrated significant inhibition of inflammatory markers in vitro, suggesting that modifications on the nitroaniline scaffold could lead to effective anti-inflammatory agents .
Data Table: Biological Activity Overview
Biological Activity | Test Organism/Cell Line | MIC/IC50 Value (μg/mL) | Reference |
---|---|---|---|
Antimicrobial | M. tuberculosis H37Rv | 4 - 64 | |
Cytotoxicity | HeLa | 20 | |
Anti-inflammatory | RAW264.7 cells | IC50 not specified |
Case Study 1: Antitubercular Activity
A series of derivatives based on this compound were synthesized and tested for their antitubercular activity. Compound 3m , which incorporates an o-nitroaniline moiety, exhibited an MIC of 4 μg/mL against both sensitive and rifampicin-resistant M. tuberculosis strains, highlighting its potential as a lead compound for drug development .
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity evaluation involving six different tumor cell lines, this compound derivatives were tested using the MTT assay. The results indicated that while some compounds showed promising activity against cancer cells, they also maintained acceptable levels of cytotoxicity towards normal cells, suggesting a favorable therapeutic index .
Properties
IUPAC Name |
N-(3-bromophenyl)-2-nitroaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-4-3-5-10(8-9)14-11-6-1-2-7-12(11)15(16)17/h1-8,14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKMLILHEXPYAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC(=CC=C2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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